

# Captopril vs. Enalapril: A Comparative Guide on Efficacy in Preclinical Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025



For researchers and drug development professionals navigating the landscape of ACE inhibitors for heart failure, understanding the nuances between foundational molecules like **captopril** and enalapril is critical. This guide provides an objective comparison of their efficacy in preclinical models, supported by experimental data, detailed protocols, and visual pathways to elucidate their mechanisms and experimental investigation.

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical studies comparing the effects of **captopril** and enalapril on cardiac function, hemodynamics, and cardiac remodeling in animal models of heart failure.

Table 1: Effects on Cardiac Function and Hemodynamics in a Rat Model of Heart Failure (Post-Myocardial Infarction)[1]



| Parameter                                             | Control (Heart<br>Failure) | Captopril (10<br>mg/kg/day) | Enalapril (10<br>mg/kg/day) |
|-------------------------------------------------------|----------------------------|-----------------------------|-----------------------------|
| Cardiac Output Index (mL/min/kg)                      | 175 ± 10                   | 220 ± 12                    | 225 ± 15                    |
| Stroke Volume Index (mL/beat/kg)                      | 0.48 ± 0.03                | 0.61 ± 0.04                 | 0.63 ± 0.05                 |
| Left Ventricular End-<br>Diastolic Pressure<br>(mmHg) | 25 ± 2                     | 18 ± 1                      | 17 ± 1                      |
| Mean Arterial Pressure (mmHg)                         | 105 ± 5                    | 90 ± 4                      | 88 ± 4                      |

<sup>\*</sup>p < 0.05 compared to Control (Heart Failure)

Table 2: Effects on Blood Pressure and Tissue ACE Activity in a Rat Model of Heart Failure (Post-Coronary Artery Ligation)[2]

| Parameter                     | Control (Heart<br>Failure) | Captopril (200<br>mg/kg/day) | Enalapril (25<br>mg/kg/day) |
|-------------------------------|----------------------------|------------------------------|-----------------------------|
| Mean Blood Pressure<br>(mmHg) | 110 ± 3                    | 95 ± 4                       | 92 ± 3                      |
| Serum ACE Inhibition (%)      | -                          | ~85%                         | ~85%                        |
| Aortic ACE Activity           | Increased                  | Inhibited                    | No significant change       |
| Renal ACE Activity            | Increased                  | Inhibited                    | Inhibited                   |
| Lung ACE Activity             | Increased                  | No significant change        | Decreased                   |

<sup>\*</sup>p < 0.01 compared to Control (Heart Failure)

Table 3: Effects on Cardiac Remodeling in a Mouse Model of Viral Myocarditis[3]



| Parameter                           | Control<br>(Myocarditis) | Captopril (7.5<br>mg/kg/day) | Enalapril (1<br>mg/kg/day) |
|-------------------------------------|--------------------------|------------------------------|----------------------------|
| Heart Weight / Body<br>Weight Ratio | Increased                | Reduced                      | No significant change      |
| LV Wall Thickness                   | Increased                | Decreased                    | No significant change      |
| LV Cavity Dimension                 | Increased                | Decreased                    | No significant change      |
| Myocardial Necrosis                 | Present                  | Reduced                      | Reduced                    |
| Myocardial<br>Inflammation          | Present                  | Reduced                      | No significant change      |

## **Experimental Protocols**

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.

# Rat Model of Heart Failure (Post-Myocardial Infarction) [1]

- · Animal Model: Male Wistar rats.
- Heart Failure Induction: Permanent ligation of the left coronary artery.
- Treatment Groups: Sham-operated, heart failure (vehicle), heart failure + captopril (10 mg/kg/day), heart failure + enalapril (10 mg/kg/day), heart failure + trandolapril.
- Treatment Duration: 10 weeks, starting 2 weeks after surgery.
- Drug Administration: Oral gavage.
- Key Parameters Measured: Cardiac function (cardiac output, stroke volume, left ventricular end-diastolic pressure) was assessed using a Millar catheter. Mean arterial pressure was also measured.



# Rat Model of Heart Failure (Post-Coronary Artery Ligation)[2]

- Animal Model: Male Sprague-Dawley rats.
- · Heart Failure Induction: Ligation of the left coronary artery.
- Treatment Groups: Sham-operated (vehicle), heart failure (vehicle), heart failure + captopril (200 mg/kg/day), heart failure + enalapril (25 mg/kg/day).
- Treatment Duration: 47 days, starting 45 days after surgery.
- Drug Administration: In drinking water.
- Key Parameters Measured: Blood pressure was monitored via tail-cuff plethysmography.
   Angiotensin-converting enzyme (ACE) activity was measured in serum and various tissues (aorta, kidney, lung).

### Mouse Model of Viral Myocarditis[3]

- Animal Model: Male DBA/2 mice.
- Heart Failure Induction: Inoculation with the encephalomyocarditis virus.
- Treatment Groups: Control, myocarditis (vehicle), myocarditis + captopril (7.5 mg/kg/day), myocarditis + enalapril (1 mg/kg/day), myocarditis + losartan.
- Treatment Duration: 14 days, starting 7 days after virus inoculation.
- Drug Administration: Oral gavage.
- Key Parameters Measured: Heart weight to body weight ratio, left ventricular (LV) wall thickness, and LV cavity dimension were assessed. Histological analysis was performed to evaluate myocardial necrosis and inflammation.

## Visualizing the Mechanisms and Workflow



The following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by these drugs and a typical experimental workflow in preclinical heart failure research.



Click to download full resolution via product page

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.





Click to download full resolution via product page

Caption: A typical experimental workflow for preclinical evaluation of heart failure therapies.

In conclusion, both **captopril** and enalapril demonstrate significant efficacy in improving cardiac function and attenuating adverse remodeling in preclinical models of heart failure. While their effects on systemic hemodynamics and cardiac output are largely comparable, some studies suggest differential effects on tissue-specific ACE activity and cardiac remodeling, which may be attributed to differences in their chemical structure and



pharmacokinetic profiles.[2][3] These preclinical findings provide a solid foundation for further investigation and clinical application of ACE inhibitors in the management of heart failure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effects of long-term therapy with ACE inhibitors, captopril, enalapril and trandolapril, on myocardial energy metabolism in rats with heart failure following myocardial infarction PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of captopril and enalapril on tissue renin-angiotensin systems in experimental heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of losartan, captopril, and enalapril on murine acute myocarditis due to encephalomyocarditis virus PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Captopril vs. Enalapril: A Comparative Guide on Efficacy in Preclinical Heart Failure Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668294#captopril-versus-enalapril-efficacy-in-preclinical-heart-failure-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com